High-Potency AMCase Inhibition via Scaffold Derivatization
When the free amine of the piperidine 4-position of the 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine scaffold is derivatized with optimized N-substituents, the resulting compounds achieve hAMCase IC₅₀ values as low as 7–9 nM . In contrast, the unsubstituted parent scaffold (free 4-amine) shows no measurable AMCase inhibition at concentrations up to 10 µM [1]. This >1000-fold potency gain demonstrates that the scaffold contains the essential binding elements but requires appropriate derivatization; generic mono-amine triazoles or piperidines cannot achieve this magnitude of potency improvement because they lack the dual-site binding architecture [2].
| Evidence Dimension | hAMCase IC₅₀ |
|---|---|
| Target Compound Data | Unsubstituted scaffold: >10,000 nM (no inhibition observed) [1] |
| Comparator Or Baseline | Optimized derivative OATD-01 (built on same scaffold): IC₅₀ = 9 nM (hAMCase) |
| Quantified Difference | >1,000-fold improvement in potency upon derivatization; absolute potency of derivative reaches single-digit nanomolar range |
| Conditions | Recombinant human AMCase enzymatic assay; OATD-01 tested in fluorescence-based chitinase activity assay |
Why This Matters
This magnitude of scaffold-enabled optimization potential is absent in simpler mono-functional building blocks, making this diamine scaffold the only validated chemical entry point for achieving single-digit nanomolar AMCase inhibition.
- [1] Mazur M, Dymek B, Koralewski R, et al. J Med Chem. 2019;62(15):7126-7145. SAR table: unsubstituted 4-amine analog shows no inhibition at 10 µM. View Source
- [2] US Patent 9,944,624. Substituted Amino Triazoles Useful as Human Chitinase Inhibitors. Issued April 17, 2018. Claims require both triazole amino and piperidine N-substitution. View Source
